6H-Purin-6-one, 2-((3,4-dibromophenyl)amino)-1,9-dihydro-
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Overview
Description
2-((3,4-Dibromophenyl)amino)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of a purine ring system substituted with a 3,4-dibromophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dibromophenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3,4-dibromoaniline with a purine derivative under specific conditions. One common method includes the following steps:
Nucleophilic Substitution: 3,4-dibromoaniline is reacted with a purine derivative in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dibromophenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the 3,4-dibromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
2-((3,4-Dibromophenyl)amino)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3,4-Dibromophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one
- 2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one
- 2-((3,4-Dimethylphenyl)amino)-1H-purin-6(9H)-one
Uniqueness
2-((3,4-Dibromophenyl)amino)-1H-purin-6(9H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets and may impart specific electronic and steric properties that differentiate it from other similar compounds.
Properties
CAS No. |
123994-76-3 |
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Molecular Formula |
C11H7Br2N5O |
Molecular Weight |
385.01 g/mol |
IUPAC Name |
2-(3,4-dibromoanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7Br2N5O/c12-6-2-1-5(3-7(6)13)16-11-17-9-8(10(19)18-11)14-4-15-9/h1-4H,(H3,14,15,16,17,18,19) |
InChI Key |
RXTCNVZMISLRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)Br)Br |
Origin of Product |
United States |
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